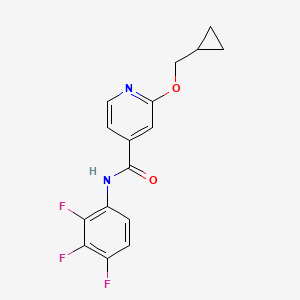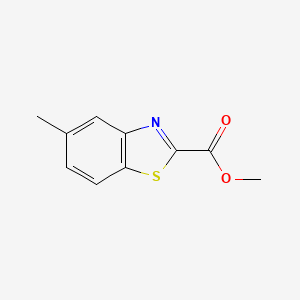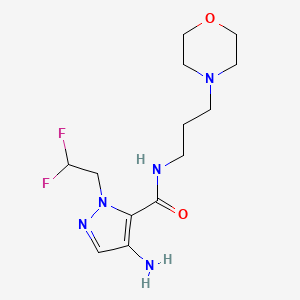
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one is a complex organic compound characterized by the presence of multiple functional groups This compound combines a pyridazine ring, a pyrrolidine ring, and an imidazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one can be synthesized through a multi-step reaction sequence. The synthesis typically begins with the preparation of the pyridazine and pyrrolidine intermediates, which are subsequently linked together using an appropriate coupling reagent. The final imidazolidinone structure is then formed through cyclization reactions.
Industrial Production Methods:
For industrial production, optimization of each step is crucial to ensure high yields and purity. This may involve the use of automated synthesizers, high-throughput screening of reaction conditions, and the development of robust purification protocols. Ensuring the scalability of the synthesis while maintaining environmental and economic sustainability is a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one can undergo a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized under controlled conditions to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be employed to modify the imidazolidinone or pyridazine rings.
Substitution: : Substitution reactions can occur on the aromatic rings or the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogens, nitrating agents, and other electrophiles under varying conditions.
Major Products:
Depending on the reaction conditions and reagents used, a range of major products can be obtained. These include derivatives with altered electronic properties, which could potentially enhance the compound's activity or stability.
Scientific Research Applications
Chemistry:
In chemistry, 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one serves as a versatile building block for the synthesis of more complex molecules. It can be used to study the effects of structural modifications on chemical reactivity and stability.
Biology:
In biological research, this compound may be explored for its potential as a pharmacophore. Its structure allows for interactions with various biological targets, making it a candidate for drug development studies.
Medicine:
This compound holds promise in medicinal chemistry due to its potential biological activities. Research may focus on its role as an enzyme inhibitor, receptor modulator, or other therapeutic agent.
Industry:
In industrial applications, the compound could be utilized in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it useful in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other biomolecules. The compound's structure allows for the formation of specific binding interactions, potentially leading to modulation of biological pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one stands out due to its unique combination of functional groups and structural motifs. This uniqueness allows for a broader range of chemical reactions and potential applications. Similar compounds might include:
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(m-tolyl)imidazolidin-2-one
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-15-3-6-17(7-4-15)26-12-11-25(21(26)28)14-20(27)24-10-9-18(13-24)29-19-8-5-16(2)22-23-19/h3-8,18H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXLLCVZWASPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NN=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2539915.png)



![3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2539921.png)
![Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2539922.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2539928.png)
![4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539929.png)





